- (2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331
Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numero CAS:95470-42-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
- Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
- 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
- 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
- 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
- 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
- ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
- QC-4447
- RD-0244
- 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- AK139355
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
- ethyl 2-bromo-5-methylimidazole-4-carboxylate
- LYNIJZZYBZLQCU-UHFFFAOYSA-N
- STL217698
- BBL031661
- SBB077166
- FCH1327960
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
- SY046792
- AKOS005207529
- AC-28882
- F17242
- AKOS005207528
- IFLAB-BB F2108-0155
- 95470-42-1
- SCHEMBL3373723
- AS-871/43475421
- ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
- Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
- ALBB-022390
- VDA47042
- DS-6677
- MFCD09965534
- 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
- CS-W022656
- MFCD09033863
- EN300-134109
- F2108-0155
- 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
- J-520719
-
- MDL: MFCD09033863
- Inchi: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
- Chiave InChI: LYNIJZZYBZLQCU-UHFFFAOYSA-N
- Sorrisi: O=C(C1=C(C)N=C(Br)N1)OCC
Proprietà calcolate
- Massa esatta: 231.98500
- Massa monoisotopica: 231.98474g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.6±0.1 g/cm3
- Punto di ebollizione: 265.3°C at 760 mmHg
- Punto di infiammabilità: 163.9±25.7 °C
- PSA: 54.98000
- LogP: 1.65730
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Inert atmosphere,2-8°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Dati doganali
- CODICE SA:2933290090
- Dati doganali:
Codice doganale cinese:
2933290090Panoramica:
2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-50mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 50mg |
116.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-200mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 200mg |
362.0CNY | 2021-08-04 | |
| Chemenu | CM126617-250mg |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95+% | 250mg |
$73 | 2021-08-05 | |
| Chemenu | CM126617-1g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95+% | 1g |
$277 | 2021-08-05 | |
| TRC | E940925-50mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940925-100mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E940925-500mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM126617-250mg |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 250mg |
$59 | 2024-07-18 | |
| Chemenu | CM126617-1g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 1g |
$161 | 2024-07-18 | |
| Chemenu | CM126617-5g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 5g |
$700 | 2024-07-18 |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 20 h, rt
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Riferimento
- Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors, Japan, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ; 4 h, 85 °C
Riferimento
- Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Riferimento
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Riferimento
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, rt
Riferimento
- Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 16 h, rt
Riferimento
- Preparation of arylazolecarboxamides for the treatment of obesity, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 12 h, 20 °C
Riferimento
- Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; overnight, rt
Riferimento
- Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent, World Intellectual Property Organization, , ,
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numero d'ordine:A11149
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:08
Prezzo ($):525.0/1837.0
Email:sales@amadischem.com
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Letteratura correlata
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):525.0/1837.0